molecular formula C16H21Cl2N3OS B4485745 N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide

Cat. No.: B4485745
M. Wt: 374.3 g/mol
InChI Key: ICZVXKNZSYZYOV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperazine ring, a thiopyran ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Thiopyran Ring: The thiopyran ring can be introduced via a cyclization reaction involving a suitable thiol and an alkene or alkyne.

    Attachment of the Dichlorophenyl Group: This step involves the reaction of the piperazine derivative with a dichlorophenyl halide under nucleophilic substitution conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Typical conditions involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological systems and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)piperazine-1-carboxamide: Lacks the thiopyran ring.

    4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide: Lacks the dichlorophenyl group.

    N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(thian-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3OS/c17-14-2-1-12(11-15(14)18)19-16(22)21-7-5-20(6-8-21)13-3-9-23-10-4-13/h1-2,11,13H,3-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVXKNZSYZYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
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N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide

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